molecular formula C12H13N B147488 1,2,3,4-Tetrahydrocarbazole CAS No. 942-01-8

1,2,3,4-Tetrahydrocarbazole

Cat. No. B147488
CAS RN: 942-01-8
M. Wt: 171.24 g/mol
InChI Key: XKLNOVWDVMWTOB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrocarbazole (THC) is a compound that has garnered interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The compound is characterized by a four-membered nitrogen-containing heterocyclic core structure, which is a partially saturated version of the carbazole moiety.

Synthesis Analysis

Several methods have been developed for the synthesis of THC. One approach involves a one-pot asymmetric synthesis using enantioselective [3 + 3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes, catalyzed by chiral Lewis acids, yielding optically active THCs with high enantioselectivity . Another method includes the reductive cyclization of o-nitroarylated-α,β-unsaturated aldehydes and ketones, leading to THC derivatives . Additionally, a domino-ring opening-cyclization (DROC) of donor-acceptor cyclopropanes with substituted 2-vinylindoles has been described, providing functionalized THCs with excellent diastereoselectivity . A radical cation [4+2] cycloaddition reaction of 2-vinylindoles has also been reported for the synthesis of complex THCs . Moreover, the Petasis reaction has been utilized for the one-pot synthesis of substituted THCs , and the Fischer indole synthesis has been employed for the synthesis of 1-oxo-THCs .

Molecular Structure Analysis

The molecular structure of THC consists of a six-membered benzene ring fused to a five-membered ring containing two carbon atoms and one nitrogen atom. The tetrahydro prefix indicates that four hydrogen atoms are added to the carbazole structure, reducing two of the double bonds in the rings.

Chemical Reactions Analysis

THCs can undergo various chemical reactions due to their reactive sites. For instance, the presence of the nitrogen atom allows for functionalization at this position. The double bonds in the five-membered ring can participate in cycloaddition reactions, as demonstrated by the synthesis of pyrrolo[3,4-b]carbazoles through sequential reactions of triazoles and indoles . The reactivity of THCs can be further manipulated through the introduction of substituents, which can influence the outcome of reactions such as cycloadditions and ring-opening reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of THCs are influenced by their molecular structure and substituents. For example, the synthesis of THC over various zeolite catalysts has been studied, indicating that factors such as reaction temperature, catalyst concentration, and reactant molar ratios can affect the yield and selectivity of the reaction . The presence of substituents on the phenylhydrazine and cyclic ketones used in the synthesis can also affect the properties and reactivity of the resulting THCs.

Scientific Research Applications

1. Catalytic Asymmetric Synthesis

1,2,3,4-Tetrahydrocarbazole has been used in the one-pot asymmetric synthesis via enantioselective annulation. This process utilizes chiral Lewis acids as catalysts to achieve high yields and enantioselectivity in producing optically active tetrahydrocarbazoles (Liu et al., 2015).

2. Synthesis Methods and Applications

A review on various synthetic methods for 1,2,3,4-Tetrahydrocarbazole preparation, including conventional and microwave methods, highlights its importance in synthetic and medicinal chemistry (Kumar et al., 2022).

3. One-Pot Synthesis Techniques

The one-pot synthesis of substituted 1,2,3,4-tetrahydrocarbazoles has been explored, with potential applications in medicinal chemistry, allowing for the elaboration into larger peptides (Neogi et al., 2010).

4. Fischer Indolization and Biological Activities

The Fischer indolization of L-menthone to synthesize tetrahydrocarbazole analogs was investigated. These compounds were evaluated for various biological activities but did not show notable results, indicating potential for future exploration (Younus et al., 2022).

5. Antibacterial and Antifungal Activities

Carbazole derivatives of 1,2,3,4-tetrahydrocarbazoles have been synthesized and found to exhibit pronounced antimicrobial activities. This finding suggests their potential in developing new antimicrobial agents (Martin & Prasad, 2006).

6. Dehydrogenation Studies

Research on the dehydrogenation of 1,2,3,4-tetrahydrocarbazole and related compounds using different systems has been conducted to produce heteroaromatic compounds, which is significant in understanding reaction mechanisms and synthetic applications (Tanaka et al., 2010).

7. Antitumor Activities

Some Mannich bases of 9‐Alkyl‐1,2,3,4‐tetrahydrocarbazole‐1‐ones were synthesized and tested for cytotoxic activity against various human tumor cell lines. These compounds showed moderate to potent cytotoxic activity, indicating their potential in cancer research (Chen et al., 2009).

8. Enhanced Dehydrogenation Rates

The dehydrogenation of 1,2,3,4-tetrahydrocarbazole using gas-phase hydrogen acceptors showed increased rates, offering a more economical and efficient method for enhancing activity in chemical reactions (Hindle et al., 2007).

9. Ultrasonic Irradiation in Synthesis

The synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiation has been studied, showing excellent yields and offering an alternative, efficient synthetic method (Surendiran et al., 2008).

10. Microwave-Assisted Synthesis

The microwave-assisted synthesis of novel 1,2,3,4-Tetrahydrocarbazolyl thiazolidin-4-ones and Azetidin-2-ones demonstrates the potential of 1,2,3,4-Tetrahydrocarbazole in creating new chemical entities with possible biological behavior (Surendiran et al., 2009).

Safety And Hazards

1,2,3,4-Tetrahydrocarbazole may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing vapors or mists . In case of contact, immediate medical attention is required .

Future Directions

1,2,3,4-Tetrahydrocarbazole derivatives are the synthetic precursors for various biologically active carbazole alkaloids and carbazoloquinones . On photoexcitation, 1,2,3,4-Tetrahydrocarbazole derivatives having methoxy or methylenedioxy group in the aromatic ring are found to fluoresce . These fluorophores based on 1-keto-1,2,3,4-tetrahydrocarbazole skeleton can be used for visualizing biological processes in living cells and organisms .

properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazole
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InChI

InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XKLNOVWDVMWTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H13N
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DSSTOX Substance ID

DTXSID00240969
Record name 1,2,3,4-Tetrahydrocarbazole
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Molecular Weight

171.24 g/mol
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Physical Description

White or cream crystalline powder; [Alfa Aesar MSDS]
Record name 1,2,3,4-Tetrahydrocarbazole
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Product Name

1,2,3,4-Tetrahydrocarbazole

CAS RN

942-01-8
Record name 1,2,3,4-Tetrahydrocarbazole
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Record name 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE
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Synthesis routes and methods I

Procedure details

In Scheme XVII, Step A, a phenylhydrazine salt (for example the hydrochloride salt) of formula (4), is reacted with a cyclic ketone of formula (3), wherein Z=OBn, in a Fischer indole reaction to provide a tetrahydrocarbazole of formula (5). The hydrazine and ketone are reacted in acetic acid and heated at about 60 to 110° C., for about 4 to 48 hours. The product is isolated by removal of the acetic acid under reduced pressure and trituration of the material in an inert solvent, preferably dichloromethane. After filtration, the filtrate is concentrated and the resulting material purified using standard techniques such as recrystillization or silica gel chromatography.
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cyclic ketone
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Synthesis routes and methods II

Procedure details

Cyclohexanone (2.0 ml., 0.020 mole), phenylhydrazine hydrochloride (2.88 g., (0.020 mole) and 6.0 ml. of freshly distilled pyridine are combined, heated at reflux (115° C) for 3 hours, then allowed to cool to room temperature and allowed to stir overnight. About 25 ml. of water is added and the precipitated solids are collected by decantation. After washing again with water, the solids are dissolved in a mixture of 20 ml. of ethanol and 5 ml. of water and set aside. The resulting crystals are collected by filtration, washed with aqueous ethanol and dried to afford 2.65 g. (77.5% of theory) of the title compound, M.P. 119°-120° C. A mixture of the product and an authentic sample of 1,2,3,4-tetrahydrocarbazole also melted at 119°-120° C.
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2 mL
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Synthesis routes and methods III

Procedure details

N-phenyl-5-cyanoindole from N-chloro-N-phenyl-4-cyanoaniline and methylthioacetaldehyde;
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Synthesis routes and methods IV

Procedure details

This compound was prepared using the same general procedure as outlined for la starting with 4-dimethylamino-7-azaindole. To a 25 mL round-bottomed flask containing a magnetic stirring bar equipped with a reflux condenser and a three-way stopcock connected to an argon balloon was charged with (2-cyclopent-1-enyl-1H-pyrrolo[2,3-b]pyridine-4-yl)-dimethylamine (12 mg, 0.05 mmol) followed by toluene (2 mL), maleimide (157 mg, 0.79 mmol) and ytterbium(III) bromide (19 mg, 0.04 mmol). The reaction mixture was refluxed for 1 h and the toluene evaporated under vacuum. The crude material was triturated with methanol (10 mL) filtered and washed with methanol. The filtrate was concentrated and purified by silica gel column chromatography to obtain tetrahydrocarbazole (15 mg, 88% yield). An oven dried, 25 mL round-bottomed flask containing a magnetic stirring bar was charged with 7-dimethylamino-1,2,3,3a,3b,6a,11,11b-octahydro-5,10,11-triaza-benzo[a]trindene-4,6-dione (15 mg, 0.04 mmol) followed by acetonitrile (4 mL). DDQ (35 mg, 0.15 mmol) was added at 15° C. and then stirred at rt for 1 h and at reflux for 6 h. Acetonitrile was evaporated under vacuum and dissolved in ethyl acetate then washed with saturated sodium bicarbonate, brine, dried (MgSO4) and concentrated to give a crude material. The crude material was purified by silica gel column chromatography to give Sac (2.3 mg, 15% yield). MS (m/z): 321 (M+1).
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(2-cyclopent-1-enyl-1H-pyrrolo[2,3-b]pyridine-4-yl)-dimethylamine
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157 mg
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19 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydrocarbazole
Reactant of Route 2
1,2,3,4-Tetrahydrocarbazole
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrahydrocarbazole
Reactant of Route 4
Reactant of Route 4
1,2,3,4-Tetrahydrocarbazole
Reactant of Route 5
1,2,3,4-Tetrahydrocarbazole
Reactant of Route 6
1,2,3,4-Tetrahydrocarbazole

Citations

For This Compound
1,260
Citations
AK Mitra - Journal of Fluorescence, 2022 - Springer
Carbazole is a unique template associated with several biological activities. It is due to the diverse and versatile biological properties of carbazole derivatives that they are of immense …
Number of citations: 3 link.springer.com
D Bhattacharya, DW Gammon, E Van Steen - Catalysis letters, 1999 - Springer
2,3,4‐tetrahydrocarbazole (CAR) has been synthesized over H‐ZSM‐12, H‐beta, H‐mordenite, H‐Y, H‐ZSM‐22, H‐EU‐1, H‐ZSM‐5 and acetic acid by Fisher's method using …
Number of citations: 30 link.springer.com
AA Asselin, LG Humber, J Komlossy… - Journal of Medicinal …, 1976 - ACS Publications
The synthesis is described of a series of cycloalkanoindoles, comprising tetrahydrocarbazoles, a cyclopentindole, and a cycloheptindole, all bearing an ethanamine side chain at …
Number of citations: 28 pubs.acs.org
J Chen, J Lou, T Liu, R Wu, X Dong… - … der Pharmazie: An …, 2009 - Wiley Online Library
A novel series of 2‐substituted aminomethyl‐9‐alkyl‐1,2,3,4‐tetrahydrocarbazole‐1‐ones 5a–q was synthesized via aminomethylation of 9‐alkyl‐1,2,3,4‐tetrahydrocarbazole‐1‐ones …
Number of citations: 43 onlinelibrary.wiley.com
JG Rodriguez, F Temprano… - Journal of the …, 1989 - pubs.rsc.org
The synthesis and reactivity of 1,2-dhydrocarbazol-4(3H)-one, (1), is reported. An X-ray molecular structure study of (1) provided information on the inactivity of its carbonyl group with …
Number of citations: 24 pubs.rsc.org
CU Rogers, BB Corson - Journal of the American Chemical …, 1947 - ACS Publications
One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole Page 1 2910 Notes Vol. sharply defined structure, to permit an accurate determination oí the interval …
Number of citations: 62 pubs.acs.org
FD King, AM Brown, LM Gaster… - Journal of medicinal …, 1993 - ACS Publications
Serotonin (5-HT) receptors have been classified in at least six subtypes, including 5-HTia, 5-HTib, 5-HTic, 5-HTm, 5-HT2, and 5-HT3. Part of our investigation on conformationally …
Number of citations: 38 pubs.acs.org
AA Fadda, HA Etman, AA Sarhan… - … , Sulfur, and Silicon, 2010 - Taylor & Francis
2-Cyano-N-(tetrahydrocarbazole)acetamide (1) was utilized for the synthesis of several new arylazocarbazole derivatives (2a–e). Compound (1) reacted with phenyl isothiocyanate to …
Number of citations: 6 www.tandfonline.com
AK Mitra, S Ghosh, S Chakraborty, MK Sarangi… - … of Photochemistry and …, 2012 - Elsevier
Photophysical properties of a fluorophore 1-keto-6,7-dimethoxy-1,2,3,4-tetrahydrocarbazole (KTHC-67) have been studied in a number of organic solvents. The profile of the …
Number of citations: 18 www.sciencedirect.com
A Dhakshinamoorthy, K Pitchumani - Applied Catalysis A: General, 2005 - Elsevier
Preparation of 1,2,3,4-tetrahydrocarbazole and substituted indoles, using a solid acid catalyst (namely K-10 montmorillonite clay) via Fischer indole synthesis in methanol medium, is …
Number of citations: 57 www.sciencedirect.com

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